

MB 488 NHS Ester: A Technical Guide for Labeling and Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555379

[Get Quote](#)

MB 488 NHS ester is a highly hydrophilic, amine-reactive fluorescent dye used extensively in biological research for the covalent labeling of proteins, antibodies, and amine-modified oligonucleotides.^{[1][2][3]} Structurally related to the Alexa Fluor® 488 dye, MB 488 offers enhanced water solubility, increased brightness, and reduced self-quenching, making it an excellent choice for a variety of applications including flow cytometry, fluorescence in-situ hybridization (FISH), and high-resolution microscopy.^{[1][4][5]} This guide provides a comprehensive overview of its technical properties, a detailed protocol for conjugation, and visual representations of the underlying chemical reaction and experimental workflow.

Core Properties and Specifications

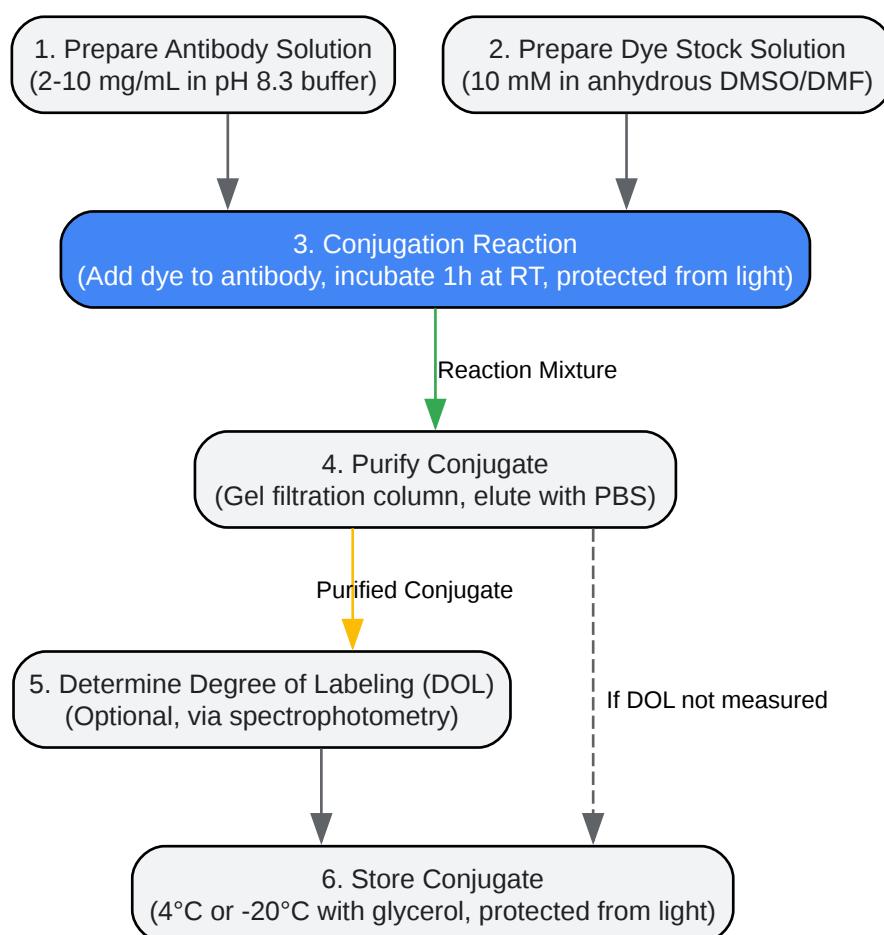
MB 488 NHS ester is characterized by its strong absorption of light in the blue-green region of the visible spectrum and its emission of bright green fluorescence.^{[1][2][3]} Its high quantum yield and photostability make it suitable for demanding imaging applications, including single-molecule detection and super-resolution microscopy techniques such as PALM, dSTORM, and STED.^{[1][4][5]}

Physicochemical and Spectroscopic Data

The key quantitative properties of **MB 488 NHS ester** are summarized in the table below, providing essential data for experimental design and analysis.

Property	Value	Reference
Molecular Weight	752.69 g/mol	[1] [4]
Excitation Maximum (λ_{abs})	501 nm	[1] [2] [3]
Emission Maximum (λ_{em})	524 nm	[1] [2] [3]
Molar Extinction Coefficient (ϵ)	86,000 cm ⁻¹ M ⁻¹	[1] [4]
Recommended Laser Line	488 nm	[1]
Solubility	Water, DMSO, DMF	[1] [4]
Storage Conditions	-20°C, protect from light	[1] [4] [6]

Spectrally Similar Dyes


For researchers considering alternative fluorophores or designing multicolor imaging experiments, the following dyes have similar spectral characteristics to MB 488:

Dye
Alexa Fluor® 488
DyLight® 488
Fluorescein (FITC)
Oregon Green 488
CF® Dye 488A

Amine-Reactive Labeling Chemistry

The N-hydroxysuccinimide (NHS) ester functional group of MB 488 provides a mechanism for covalently attaching the dye to primary amines ($-NH_2$) present on target biomolecules.[\[1\]](#)[\[2\]](#)[\[3\]](#) This is the most common method for labeling proteins on the ϵ -amino group of lysine residues.[\[1\]](#)[\[7\]](#)

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester.^{[8][9]} This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.^{[8][9]} ^[10] The reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5, where the primary amines are deprotonated and thus more nucleophilic.^{[8][10][11]} It is crucial to use buffers that do not contain primary amines, such as Tris, as they will compete with the target molecule for reaction with the dye.^{[10][11]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MB 488 NHS ester, 2766408-55-1 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. MB 488 NHS ester | AxisPharm [axispharm.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. bocsci.com [bocsci.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- To cite this document: BenchChem. [MB 488 NHS Ester: A Technical Guide for Labeling and Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555379#what-is-mb-488-nhs-ester\]](https://www.benchchem.com/product/b15555379#what-is-mb-488-nhs-ester)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com